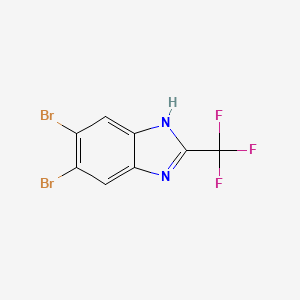

5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole

Description

5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by bromine atoms at the 5- and 6-positions and a trifluoromethyl (-CF₃) group at position 2. This compound is synthesized via Phillips cyclocondensation, reacting 1,2-phenylenediamine with trifluoroacetic acid under acidic conditions . Key physicochemical properties include a calculated logP (octanol-water partition coefficient) of 3.625 and a McGowan volume (McVol) of 144.930 ml/mol, indicating moderate lipophilicity and molecular bulk .

Benzimidazoles with trifluoromethyl substituents are pharmacologically significant due to their antiparasitic activity, particularly against protozoans like Giardia intestinalis, Trichomonas vaginalis, and Leishmania mexicana .

Properties

CAS No. |

6587-21-9 |

|---|---|

Molecular Formula |

C8H3Br2F3N2 |

Molecular Weight |

343.93 g/mol |

IUPAC Name |

5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3Br2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

JLNGJAVPDRIMBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)N=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Condensation of Substituted o-Phenylenediamines

- The benzimidazole ring is formed by cyclization of 4,5-dibromo-1,2-phenylenediamine with reagents such as cyanogen bromide or carbonyl di-imidazole.

- Use of carbonyl di-imidazole as a cyclizing agent is preferred over cyanogen bromide due to milder conditions, improved yields, and environmental considerations.

- The reaction is typically conducted under reflux in solvents like methanol or acetonitrile.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at position 2 can be introduced by starting with a trifluoromethyl-substituted o-phenylenediamine or by nucleophilic substitution on a preformed benzimidazole intermediate.

- Alternatively, trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent can be used in later stages, but these methods are less common for this specific compound.

Bromination at Positions 5 and 6

- Selective bromination is achieved by treating the benzimidazole intermediate with brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- The reaction is typically performed in solvents like dichloromethane or acetic acid at low temperatures to avoid over-bromination or side reactions.

- The presence of electron-withdrawing trifluoromethyl group influences regioselectivity favoring substitution at 5 and 6 positions.

Representative Synthetic Route (Summary Table)

Research Findings and Optimization

- Using carbonyl di-imidazole instead of cyanogen bromide for cyclization improves yield and reduces toxic byproducts.

- Bromination under mild conditions prevents polybromination and degradation, enhancing purity and yield.

- Starting from trifluoromethyl-substituted diamines simplifies the process by avoiding late-stage trifluoromethylation, which can be challenging and low-yielding.

- Purification by recrystallization or chromatographic methods is necessary to obtain high-purity final product for research applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Cyclization reagent | Carbonyl di-imidazole or cyanogen bromide |

| Cyclization solvent | Methanol, acetonitrile |

| Brominating agent | Bromine (Br2), N-bromosuccinimide (NBS) |

| Bromination solvent | Dichloromethane, acetic acid |

| Temperature (bromination) | 0–25 °C |

| Trifluoromethyl source | Pre-substituted diamine or trifluoromethylation reagents |

| Typical yields | Cyclization: 75–85%; Bromination: 80–90%; Overall ~60-70% |

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Pharmaceutical Development

5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole has shown significant potential in pharmaceutical applications due to its antimicrobial properties. Its structural features contribute to its effectiveness against various pathogens:

- Antimicrobial Activity : Research indicates that compounds with benzimidazole frameworks, including this derivative, possess notable antimicrobial properties. They have been evaluated for their efficacy against bacteria and fungi, demonstrating promising results in inhibiting growth and viability .

- Antiprotozoal Activity : The compound has been investigated for its antiprotozoal potential, particularly against Giardia intestinalis and Trichomonas vaginalis. Studies have shown that derivatives of benzimidazole can exhibit potent activity comparable to established drugs like metronidazole .

Organic Synthesis

The synthesis of this compound can be achieved through various methods, often involving the cyclization of substituted o-phenylenediamines with appropriate reagents. This compound serves as a versatile intermediate in organic synthesis, facilitating the development of more complex molecules with desired biological activities .

Material Science

Recent studies have explored the potential use of this compound in material science:

- Ferroelectric Properties : Although initial investigations into its ferroelectric properties suggested limited temperature dependence in permittivity, further research may reveal potential applications in electronic materials .

- Crystallography : The compound's crystallization behavior has been studied to understand its structural characteristics better. Insights from such studies can lead to advancements in the design of new materials with tailored properties .

Comparative Analysis of Related Compounds

To contextualize the applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | One bromine atom | Antimicrobial activity |

| 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | Two chlorine atoms | Antibacterial properties |

| 2-(Trifluoromethyl)benzimidazole | No halogen at positions 5 and 6 | Antiparasitic activity |

| 4-Bromo-2-(trifluoromethyl)-1H-benzimidazole | Bromine at position 4 | Anticancer properties |

The presence of both bromine atoms at positions 5 and 6 along with the trifluoromethyl group distinguishes this compound from others, enhancing its biological activity and stability compared to similar derivatives.

Mechanism of Action

The mechanism of action of 5,6-dibromo-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituted 2-(Trifluoromethyl)benzimidazoles

Compounds sharing the 2-(trifluoromethyl)benzimidazole core but differing in 5- and 6-position substituents exhibit varied antiparasitic potencies:

Key Observations :

- Electron-withdrawing groups (Br, Cl, SH) at 5/6 positions enhance activity, likely by increasing electrophilicity and target binding .

- The thione group in 5(6)-chloro-2-thione derivatives (IC₅₀ = 0.005 µM) demonstrates exceptional potency, possibly due to disulfide bond disruption in parasitic enzymes .

- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions, but chlorine derivatives (e.g., 5,6-dichloro) show comparable or superior activity in some cases .

Dibromo-Substituted Benzimidazoles with Varied Functional Groups

Compounds with 4,6-dibromo substitution but differing at position 2:

Key Observations :

Benzimidazoles with Alternative Halogenation Patterns

Key Observations :

- Nitro groups (-NO₂) enhance redox cycling, contributing to antimicrobial activity .

Biological Activity

5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole is a halogenated derivative of benzimidazole that has garnered attention due to its diverse biological activities. This compound features a molecular formula of CHBrFN and a molecular weight of approximately 320.92 g/mol. The presence of both bromine atoms and a trifluoromethyl group significantly influences its chemical reactivity and biological properties.

The unique electronic properties imparted by the trifluoromethyl group enhance the compound's solubility and stability, making it suitable for various applications in medicinal chemistry. The synthesis of this compound can be achieved through several methods, including halogenation reactions and nucleophilic substitutions involving benzimidazole derivatives .

Biological Activities

Research indicates that benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains. For instance, one study reported that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL against Salmonella typhi and other Gram-positive bacteria .

Antiprotozoal Activity

This compound has also been evaluated for its antiprotozoal activity. In vitro tests revealed that it is more potent than standard treatments like albendazole against Trichomonas vaginalis, with IC50 values indicating high efficacy . Another study highlighted that certain derivatives were significantly more active than established drugs against Giardia intestinalis and other protozoa .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms such as microtubule disruption .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives suggests that the presence of halogen substituents at the 5 and 6 positions enhances biological activity. The trifluoromethyl group contributes to increased lipophilicity and improved interaction with biological targets, which is crucial for their pharmacological effects .

Summary of Research Findings

Case Studies

Several studies have documented the biological activities of benzimidazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of substituted benzimidazoles exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this class of compounds .

- Antiprotozoal Studies : Research conducted by Vazquez et al. found that specific derivatives were significantly more effective than traditional treatments against protozoan infections, suggesting a promising avenue for further development in antiparasitic therapies .

- Cancer Research : Investigations into the anticancer properties of benzimidazole derivatives have shown that modifications at specific positions can enhance their efficacy against various cancer cell lines, paving the way for novel chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves Phillips cyclocondensation, where a substituted 1,2-phenylenediamine reacts with trifluoroacetic acid derivatives under controlled temperature (80–120°C) and inert atmosphere . Solvent-free methods using organocatalysts (e.g., p-toluenesulfonic acid) can enhance yields (up to 85%) by minimizing side reactions . Critical parameters include stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) and reaction time to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential for isolating the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR resolve substituent effects: the trifluoromethyl group ( ppm in NMR) and bromine atoms induce distinct deshielding in aromatic protons ( ppm) .

- X-ray crystallography : Reveals planarity of the benzimidazole core (dihedral angles <10° with substituents) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) critical for crystal packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 372.89 for CHBrFN) .

Advanced Research Questions

Q. How does the 5,6-dibromo substitution influence the antiparasitic activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives?

Bromine atoms enhance lipophilicity and electron-withdrawing effects, improving binding to parasitic enzymes (e.g., Giardia intestinalis thioredoxin reductase). In vitro studies show EC values of 0.8–2.1 μM against protozoan parasites, outperforming non-brominated analogues by 3–5× . However, excessive bromination reduces solubility, requiring cyclodextrin complexation (e.g., HPβCD) to maintain bioavailability .

Q. What mechanistic insights explain the antiviral activity of halogenated benzimidazoles against Epstein-Barr Virus (EBV)?

5,6-Dibromo derivatives inhibit EBV DNA replication by targeting viral DNA polymerase processivity. Pulsed-field gel electrophoresis shows suppression of high-molecular-weight DNA (IC = 0.15–1.1 μM), comparable to acyclovir but with lower cytotoxicity (CC > 50 μM) . The trifluoromethyl group stabilizes interactions with the polymerase’s hydrophobic pocket, as shown in molecular docking studies .

Q. How do structural modifications at the 2-position affect the structure-activity relationship (SAR) in benzimidazole derivatives?

- Trifluoromethyl vs. alkyl/aryl groups : The CF group enhances metabolic stability and electronegativity, critical for antiparasitic activity (e.g., 10× higher potency than methyl analogues) .

- Chloro vs. bromo substituents : Bromine increases van der Waals interactions with target proteins but may elevate hepatotoxicity in murine models . SAR studies recommend balancing halogen size with LogP values (optimal range: 2.5–3.5) to optimize pharmacokinetics .

Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated benzimidazoles?

Discrepancies often arise from assay conditions (e.g., serum protein binding in cell culture) or impurity profiles. Strategies include:

- Dose-response normalization : Use EC/CC ratios to compare studies .

- Counter-screening : Test compounds against related pathogens (e.g., Trichomonas vaginalis vs. Leishmania) to identify selective mechanisms .

- Crystallographic validation : Confirm binding modes via co-crystal structures (e.g., with HCMV terminase) to resolve mechanistic ambiguities .

Q. How can QSAR models predict the physicochemical properties of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies using DFT calculations (B3LYP/6-311+G(d,p)) correlate molecular descriptors (e.g., polarizability, HOMO-LUMO gaps) with solubility and membrane permeability. For example, higher dipole moments (>4.5 Debye) correlate with improved aqueous solubility but reduced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.